molecular formula C13H14BN2O3+ B12567382 3-[(3-Boronophenyl)carbamoyl]-1-methylpyridin-1-ium CAS No. 184000-13-3

3-[(3-Boronophenyl)carbamoyl]-1-methylpyridin-1-ium

Cat. No.: B12567382
CAS No.: 184000-13-3
M. Wt: 257.07 g/mol
InChI Key: MQURZANWALNYLF-UHFFFAOYSA-O
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Description

3-[(3-Boronophenyl)carbamoyl]-1-methylpyridin-1-ium is a compound of interest in various fields of scientific research due to its unique chemical structure and properties This compound features a boron atom bonded to a phenyl group, which is further connected to a carbamoyl group and a methylpyridinium ion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Boronophenyl)carbamoyl]-1-methylpyridin-1-ium typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(3-Boronophenyl)carbamoyl]-1-methylpyridin-1-ium can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

3-[(3-Boronophenyl)carbamoyl]-1-methylpyridin-1-ium has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(3-Boronophenyl)carbamoyl]-1-methylpyridin-1-ium involves its interaction with molecular targets through its boron atom. Boron can form stable complexes with various biomolecules, influencing biological pathways and processes. The compound’s effects are mediated through its ability to interact with enzymes, receptors, and other proteins, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(3-Boronophenyl)carbamoyl]-1-methylpyridin-1-ium is unique due to the presence of both boron and pyridinium moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, setting it apart from other boron-containing compounds .

Properties

CAS No.

184000-13-3

Molecular Formula

C13H14BN2O3+

Molecular Weight

257.07 g/mol

IUPAC Name

[3-[(1-methylpyridin-1-ium-3-carbonyl)amino]phenyl]boronic acid

InChI

InChI=1S/C13H13BN2O3/c1-16-7-3-4-10(9-16)13(17)15-12-6-2-5-11(8-12)14(18)19/h2-9,18-19H,1H3/p+1

InChI Key

MQURZANWALNYLF-UHFFFAOYSA-O

Canonical SMILES

B(C1=CC(=CC=C1)NC(=O)C2=C[N+](=CC=C2)C)(O)O

Origin of Product

United States

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